2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

Dipeptidyl Peptidase 4 (DPP4) Enzyme Inhibition Structure-Activity Relationship

SAR studies on DPP family enzymes frequently suffer from off-target cross-reactivity when using generic piperidine-nitroaniline analogs, leading to invalidated assay results and wasted resources. This compound resolves that challenge with a uniquely quantified selectivity fingerprint: • FAP IC50 = 8,100 nM; DPP4 IC50 = 13,100 nM; DPP2 IC50 > 100,000 nM - enabling definitive isoform dissection • Dual DPP inhibitor / CCR5 antagonist activity supports multi-target medicinal chemistry and chemokine receptor programs • Supplied at ≥98% purity with confirmed molecular identity; available for immediate global shipment with full documentation

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 593237-42-4
Cat. No. B4067720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
CAS593237-42-4
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)N2CCCCC2)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6,13H2,1H3
InChIKeyNAMUANIERWLHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitro-5-(piperidin-1-yl)aniline – Overview


2-Methyl-4-nitro-5-(piperidin-1-yl)aniline (CAS 593237-42-4, C12H17N3O2, MW 235.28 g/mol) is a substituted aniline derivative featuring a nitro group at the 4-position, a methyl group at the 2-position, and a piperidine moiety at the 5-position of the aniline ring. This specific substitution pattern creates a unique three-dimensional and electronic environment that distinguishes it from other piperidine-aniline analogs. The compound has been characterized as a dipeptidyl peptidase (DPP) inhibitor with a distinct selectivity profile across the DPP family [1]. Its potential activity as a CCR5 antagonist has also been reported in preliminary pharmacological screenings, suggesting utility in anti-HIV research [2]. This compound serves as a valuable chemical probe and intermediate in medicinal chemistry programs focused on peptidase inhibition and chemokine receptor modulation.

1
DPP/FAP isoform selectivity Selectivity profiling across DPP family enzymes
2
Substitution-sensitive SAR probe 2-Methyl substitution critical for target engagement
3
Piperidine-aniline chemical tool Distinct 3D/electronic environment for probe studies

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline: Why Substitution Fails


Direct substitution of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline with a close structural analogue is scientifically unsound due to the profound impact of even minor substituent changes on both target selectivity and physicochemical properties. Modifications at the 2- and 5- positions on the aniline ring—such as replacing the methyl group with chlorine, relocating the piperidine group, or adding a second piperidine ring—generate compounds with fundamentally different biological activity fingerprints. These differences manifest as shifts in DPP isoform inhibition profiles and altered solubility and lipophilicity parameters, which can invalidate structure-activity relationship (SAR) conclusions or lead to failed assays [1]. The evidence below quantifies these critical differentiation points, underscoring why this specific chemical structure, not a generic piperidine-nitroaniline, is required for targeted research outcomes.

2-Chloro analog Replacing methyl with chloro may shift DPP4 inhibition profile and alter target engagement
Regioisomer Piperidine position change alters handling and stability context; properties may not transfer
Alt 2-substitution DPP2 off-target avoidance profile is substitution-dependent and may not replicate with analogs

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline: Comparative Evidence


DPP4 Inhibition: 2-Methyl vs. 2-Chloro Analogue

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline demonstrates significantly higher potency for DPP4 inhibition compared to its 2-chloro-substituted analog, 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline. The methyl group at the 2-position appears to be a more favorable substituent for interacting with the DPP4 active site than the chloro group. This difference highlights the critical role of the 2-position substituent in modulating target engagement [1][2].

DPP4 Inhibition
Cross-study comparable
Target: IC50 13,100 nM Comparator: >100,000 nM
Reported >7.6-fold potency difference
Supports DPP4 enzyme inhibition context
2-Methyl substitution critical for assay response
Dipeptidyl Peptidase 4 (DPP4) Enzyme Inhibition Structure-Activity Relationship

FAP Selectivity Over DPP4

This compound exhibits a unique selectivity profile within the dipeptidyl peptidase family. While it shows modest activity against DPP4 (IC50 = 13,100 nM), it demonstrates enhanced potency against the structurally related protease, Fibroblast Activation Protein (FAP), with an IC50 of 8,100 nM [1][2]. This indicates a favorable selectivity window for FAP over DPP4, which is a crucial characteristic for developing targeted FAP inhibitors for cancer research. In contrast, other analogs in the series exhibit significantly weaker FAP inhibition (e.g., IC50 > 20,000 nM for the BDBM50382271 analog) [3].

FAP Selectivity
Cross-study comparable
FAP IC50: 8,100 nM DPP4 IC50: 13,100 nM
Reported 1.6-fold selectivity for FAP over DPP4
Reported FAP-over-DPP4 selectivity context
Supports FAP-targeted probe selection
Fibroblast Activation Protein (FAP) Selectivity Cancer-Associated Fibroblasts

DPP2 Activity: Impact of 2-Methyl Substitution

The presence of a methyl group at the 2-position of the aniline ring is critical for modulating DPP2 activity. 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline exhibits an IC50 of >100,000 nM against DPP2, indicating negligible inhibition [1]. This contrasts with compounds bearing different 2-position substituents, such as the BDBM50350191 analog, which shows a more potent but still weak IC50 of 23,000 nM against the same target [2]. This demonstrates how subtle structural variations around the core scaffold can fine-tune the activity profile against a specific enzyme isoform, a key consideration in drug design and chemical biology.

DPP2 Activity
Cross-study comparable
IC50 >100,000 nM
Negligible DPP2 inhibition
Reported off-target avoidance profile
2-Methyl substitution reduces DPP2 engagement
Dipeptidyl Peptidase 2 (DPP2) Substituent Effect Medicinal Chemistry

Physicochemical Properties: Regioisomer Comparison

The specific regioisomerism of 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, with the piperidine group at the 5-position, confers distinct physicochemical properties compared to its 2-piperidinyl-5-nitro regioisomer (2-(4-Methylpiperidin-1-yl)-5-nitroaniline, CAS 188604-99-1). While direct experimental data for both is limited, the significant difference in predicted boiling points (426.6°C for the regioisomer vs. a predicted lower value for the target compound based on structural differences) and storage conditions (2-8°C under inert gas for the regioisomer) suggests differing volatility and stability profiles . This is a crucial consideration for compound handling, formulation, and long-term storage in a research setting.

Physicochemical Profile
Class-level inference
Predicted properties differ from regioisomer
Experimental confirmation required
Data to verify
Property context requires experimental confirmation
Regioisomerism Physicochemical Properties Solubility

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline: Recommended Applications


DPP Selectivity Profiling Probe

Researchers studying the dipeptidyl peptidase family, particularly those investigating the selectivity between DPP4, DPP2, and FAP, can use 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline as a benchmark tool. Its unique activity profile—with an IC50 of 13,100 nM against DPP4, 8,100 nM against FAP, and >100,000 nM against DPP2—allows for the dissection of the structural determinants of enzyme inhibition [1][2]. This compound provides a specific, quantifiable baseline for SAR studies aimed at developing more selective DPP family inhibitors.

FAP Inhibitor Development Scaffold

Due to its measurable selectivity for FAP (IC50 = 8,100 nM) over DPP4 (IC50 = 13,100 nM) and DPP2 (>100,000 nM), this compound is a superior starting point for medicinal chemistry programs targeting cancer-associated fibroblasts (CAFs) and other FAP-related pathologies [1][2]. Its use mitigates the risk of pursuing leads with unfavorable broad-spectrum peptidase inhibition, as seen with other analogs. This differentiated profile streamlines the hit-to-lead optimization process for FAP-targeted therapeutics and imaging agents.

CCR5 Antagonist Library Intermediate

Preliminary pharmacological screening has indicated that this compound can function as a CCR5 antagonist, with potential applications in treating HIV infection and other CCR5-mediated diseases [3]. Its well-defined peptidase inhibition profile serves as a control for assessing off-target effects when used as a starting material for synthesizing novel CCR5 antagonists. This dual-function characterization makes it a valuable building block for focused chemical libraries aimed at exploring chemokine receptor pharmacology.

Application
Selection Property
Validation Focus
DPP selectivity profiling
Isoform selectivity context
DPP2/DPP4/FAP endpoint comparison
FAP inhibitor development research
FAP-over-DPP4 selectivity review
Cancer-associated fibroblast models
CCR5 antagonist research
CCR5 chemokine receptor context
Chemokine pharmacology studies

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